molecular formula C9H14ClN B2763753 (S)-1-(o-Tolyl)ethanamine hydrochloride CAS No. 1332832-16-2; 76279-30-6

(S)-1-(o-Tolyl)ethanamine hydrochloride

Cat. No.: B2763753
CAS No.: 1332832-16-2; 76279-30-6
M. Wt: 171.67
InChI Key: VNGAKUOLRVQVHG-QRPNPIFTSA-N
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Description

(S)-1-(o-Tolyl)ethanamine hydrochloride (CAS: 1332832-16-2) is a chiral amine hydrochloride salt with the molecular formula C₉H₁₄ClN and a molecular weight of 171.67 g/mol . The compound features an ortho-methyl-substituted benzene ring (o-tolyl group) and an ethanamine moiety with an S-configuration at the chiral center. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications .

Properties

IUPAC Name

(1S)-1-(2-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGAKUOLRVQVHG-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Table 1: Key Structural Analogues and Substitutions
Compound Name Substituent(s) on Aromatic Ring Molecular Formula Molecular Weight (g/mol) CAS Number
(S)-1-(o-Tolyl)ethanamine hydrochloride o-Methyl C₉H₁₄ClN 171.67 1332832-16-2
(S)-1-(m-Tolyl)ethanamine hydrochloride m-Methyl C₉H₁₄ClN 171.67 1630984-18-7
(S)-1-(p-Tolyl)ethanamine hydrochloride p-Methyl C₉H₁₄ClN 171.67 856629-05-5
(S)-1-(3,4-Difluorophenyl)ethanamine HCl 3,4-Difluoro C₈H₁₀ClF₂N 205.62 321318-19-8
(S)-1-(2,6-Dimethoxyphenyl)ethanamine HCl 2,6-Dimethoxy C₁₀H₁₆ClNO₂ 217.69 1956437-80-1

Key Observations :

  • Methoxy Groups : Dimethoxy substitutions (e.g., 2,6-dimethoxy) improve solubility in polar solvents but may reduce membrane permeability due to increased hydrophilicity .

Enantiomeric Comparisons

Table 2: Enantiomeric Pairs
Compound Name Configuration CAS Number Biological Activity Notes
This compound S 1332832-16-2 Higher receptor selectivity in chiral environments
(R)-1-(o-Tolyl)ethanamine hydrochloride R 1032036-48-8 Lower affinity for HSP90 compared to S-enantiomer

Key Observations :

  • The S-enantiomer often exhibits superior binding to chiral biological targets, such as enzymes or G-protein-coupled receptors, due to spatial compatibility .
  • Studies on related compounds (e.g., (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride) show that enantiomeric differences can alter toxicity profiles, with R-forms sometimes displaying higher acute toxicity .

Physicochemical Properties

Table 3: Solubility and Stability
Compound Name Solubility (Polar Solvents) Melting Point (°C) Storage Conditions
This compound High ~156–158* RT, dry
(S)-1-(m-Tolyl)ethanamine hydrochloride Moderate Not reported RT
(S)-1-(2,6-Dimethoxyphenyl)ethanamine HCl High 180–182 -20°C

*Inferred from structurally similar compounds .

Key Observations :

  • Hydrochloride Salts: All compounds listed exhibit enhanced solubility in water and methanol compared to freebase forms .
  • Methoxy Derivatives : Higher melting points (e.g., 180–182°C for 2,6-dimethoxy) suggest stronger crystalline packing due to hydrogen bonding from methoxy groups .

Q & A

Q. What are the optimal laboratory-scale synthesis methods for (S)-1-(o-Tolyl)ethanamine hydrochloride, and how is enantiomeric purity ensured?

The synthesis typically involves reductive amination of o-tolylacetophenone derivatives, followed by chiral resolution using tartaric acid derivatives to isolate the (S)-enantiomer. Enantiomeric purity (>99% ee) is confirmed via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis . Key steps include:

  • Reduction : Sodium borohydride in methanol for ketone-to-amine conversion.
  • Resolution : Diastereomeric salt formation with (R,R)-dibenzoyltartaric acid.
  • Salt Formation : Treatment with HCl gas in anhydrous ether to yield the hydrochloride salt.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 7.2–7.4 ppm for o-tolyl) and chiral center protons (δ 3.8–4.2 ppm).
  • X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., C-N bond length ~1.48 Å) .
  • IR Spectroscopy : Confirms NH2_2 stretching (3300–3500 cm1^{-1}) and HCl salt formation (broad peak ~2500 cm1^{-1}) .

Q. What preliminary biological screening models are used to assess its neuropharmacological activity?

In vitro assays include:

  • Radioligand Binding : Competitive binding to dopamine D2/D3 receptors (IC50_{50} values compared to haloperidol).
  • Functional Assays : cAMP modulation in HEK293 cells expressing serotonin receptors (5-HT1A_{1A}/5-HT2B_{2B}) .

Advanced Research Questions

Q. How does the o-tolyl substituent influence receptor binding affinity compared to analogs like (S)-1-(3-methoxyphenyl)ethanamine?

The o-tolyl group enhances hydrophobic interactions in receptor pockets (e.g., dopamine D2), increasing binding affinity (Ki_i = 12 nM vs. 45 nM for methoxy analog). Steric effects from the methyl group may reduce off-target binding to σ receptors .

Q. What strategies resolve contradictions in enantiomer-specific activity data across different receptor subtypes?

  • Molecular Dynamics Simulations : Compare docking poses of (S)- and (R)-enantiomers in receptor subtypes (e.g., 5-HT1A_{1A} vs. 5-HT2C_{2C}).
  • Mutagenesis Studies : Identify residue-specific interactions (e.g., Tyr408 in D2 receptors critical for (S)-enantiomer selectivity) .

Q. How can metabolic stability be improved without compromising chiral integrity?

  • Deuterium Incorporation : Replace labile α-hydrogens with deuterium (e.g., CD3_3 at chiral center) to slow CYP450-mediated oxidation.
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetylated amine) to enhance bioavailability .

Q. What computational methods predict interactions between this compound and non-canonical targets like trace amine-associated receptors (TAARs)?

  • Docking with TAAR1 Models : Use homology models based on β2_2-adrenergic receptor templates to predict binding modes.
  • Machine Learning : Train models on TAAR ligand datasets to prioritize in vitro testing .

Methodological Considerations

Q. How should researchers design experiments to validate chiral inversion risks under physiological conditions?

  • Chiral Stability Assays : Incubate compound in plasma/buffer (pH 7.4) at 37°C for 24h, followed by chiral HPLC.
  • Isotope-Labeled Tracers : Use 13^{13}C-labeled analogs to track inversion via LC-MS/MS .

Q. What analytical workflows quantify trace impurities in bulk synthesis batches?

  • HPLC-MS/MS : Detect ≤0.1% impurities (e.g., des-methyl byproduct) using a C18 column and ESI+ ionization.
  • Forced Degradation Studies : Expose to heat/light/humidity to identify degradation pathways .

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